molecular formula C33H41N3O8S2 B1264340 rhodamine red-X

rhodamine red-X

Cat. No. B1264340
M. Wt: 671.8 g/mol
InChI Key: XLXOKMFKGASILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine red-X is a sulfonated xanthene dye of absorption wavelength 573 nm and emission wavelength 591 nm. It has a role as a fluorochrome.

Scientific Research Applications

  • Fluorescence Imaging : Rhodamine dyes, including Rhodamine Red-X, are popular in fluorescence imaging due to their high brightness and photostability. Modifications like replacing the xanthene oxygen with other elements, such as silicon, have led to the development of new derivatives with improved photophysical properties (Deng & Xu, 2019).

  • Detection of Nitric Oxide : Rhodamine B hydrazide, a rhodamine derivative, has been applied to detect nitric oxide and form fluorescent rhodamine B. This derivative displays high sensitivity and specificity, with applications in cell imaging (Wu et al., 2011).

  • Fluorescence Probes for Hypoxia : Si-Rhodamines, bright fluorophores with red to near-infrared emission, have been used in synthesizing fluorescence probes for detecting hypoxia. These probes can visualize hepatic ischemia in vivo (Hanaoka et al., 2018).

  • Photodegradation Studies : Rhodamine B, a toxic dye, has been studied for its photodegradation properties over various semiconductor supports. Understanding its degradation is crucial for environmental remediation efforts (Alshammari et al., 2014).

  • Selective Detection of Mercury : Modified rhodamine dyes have been developed for highly selective detection of mercury ions (Hg2+), demonstrating potential for real-time quantitative detection and applications in nanoscale logic devices (Dong et al., 2013).

  • Ecotoxicological Impact : Studies on the influence of Rhodamine B and Rhodamine WT on small aquatic organisms have shown that these dyes, at concentrations used for hydrological purposes, exert minimal toxic impact on water fauna (Rowiński & Chrzanowski, 2011).

properties

Product Name

rhodamine red-X

Molecular Formula

C33H41N3O8S2

Molecular Weight

671.8 g/mol

IUPAC Name

5-(5-carboxypentylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate

InChI

InChI=1S/C33H41N3O8S2/c1-5-35(6-2)23-13-16-26-29(20-23)44-30-21-24(36(7-3)8-4)14-17-27(30)33(26)28-18-15-25(22-31(28)46(41,42)43)45(39,40)34-19-11-9-10-12-32(37)38/h13-18,20-22,34H,5-12,19H2,1-4H3,(H-,37,38,41,42,43)

InChI Key

XLXOKMFKGASILN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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